3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane
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Overview
Description
3,9-Dimethyl-1,5,7,11-tetraoxaspiro[55]undecane is a spiro compound characterized by its unique structure, which includes a spiro center connecting two cyclic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane typically involves the reaction of appropriate diols with formaldehyde under acidic conditions. The reaction proceeds through the formation of cyclic intermediates, which then undergo spirocyclization to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols .
Scientific Research Applications
3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Materials Science: The compound is utilized in the development of advanced materials, including low-shrinkage dental adhesives.
Biomedicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility and stability.
Mechanism of Action
The mechanism by which 3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane exerts its effects is primarily through its ability to form stable spirocyclic structures. These structures can interact with various molecular targets, including enzymes and receptors, to modulate biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,9-Diethyl-1,5,7,11-tetraoxaspiro[5.5]undecane: Similar in structure but with ethyl groups instead of methyl groups.
3,9-Divinyl-1,5,7,11-tetraoxaspiro[5.5]undecane: Contains vinyl groups, making it more reactive in polymerization reactions.
1,3-Dioxane and 1,3-Dithiane Derivatives: These compounds share the spirocyclic framework but differ in the heteroatoms present in the rings.
Uniqueness
3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane is unique due to its specific methyl substitutions, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring stability and specific reactivity profiles .
Properties
CAS No. |
917906-21-9 |
---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3,9-dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C9H16O4/c1-7-3-10-9(11-4-7)12-5-8(2)6-13-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
OHXANKBRSVDBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(OC1)OCC(CO2)C |
Origin of Product |
United States |
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